molecular formula C24H20FNO4S B2964517 5-(4-fluorophenyl)-3-hydroxy-1-(p-tolyl)-4-tosyl-1H-pyrrol-2(5H)-one CAS No. 1021265-17-7

5-(4-fluorophenyl)-3-hydroxy-1-(p-tolyl)-4-tosyl-1H-pyrrol-2(5H)-one

Cat. No. B2964517
CAS RN: 1021265-17-7
M. Wt: 437.49
InChI Key: LCESUBUOCYDSOA-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves the study of how the compound is synthesized. It includes the reactants used, the conditions under which the reaction occurs, and the yield of the product .


Molecular Structure Analysis

This involves determining the arrangement of atoms within a molecule. Techniques used may include X-ray crystallography, NMR spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, chemical stability, and reactivity .

Scientific Research Applications

Material Science and Electrochemistry

One area of application is in the development of materials with unique electrochromic properties. For example, compounds with fluorophenyl groups have been used to synthesize organic crystals exhibiting metallic luster and conducting polymers with significant electrochromic behavior. These materials show promise for use in electronic displays, smart windows, and other applications where reversible color change is desirable. The synthesis and electrochemical polymerization of related compounds reveal their potential for creating dual-type electrochromic devices with fast switching times and high optical contrast, indicating their utility in developing new electrochromic materials and devices (Arslan et al., 2007).

Medicinal Chemistry and Biological Applications

Another significant area of application is in the discovery and development of new pharmaceutical agents. Derivatives of pyrrole, especially those with modifications at the fluorophenyl moiety, have been investigated for various biological activities. These compounds are explored as inhibitors of enzymes like glycolic acid oxidase and HMG-CoA reductase, indicating their potential in treating conditions like hyperoxaluria and hypercholesterolemia, respectively. The structure-activity relationship studies of these compounds provide insights into designing more potent inhibitors with improved pharmacological profiles (Rooney et al., 1983).

Chemical Synthesis and Catalysis

Compounds with the specified structural features also find applications in chemical synthesis and catalysis. For instance, the nucleophilic cyclization of gem-difluoroolefins to synthesize heteroaromatic compounds showcases the utility of these structures in generating complex molecules with potential applications in drug discovery and material science (Ichikawa et al., 2000). Additionally, the development of corrosion inhibitors based on pyrrole derivatives for protecting metals against corrosion further demonstrates the chemical utility of such compounds in industrial applications (Verma et al., 2015).

Mechanism of Action

This is typically used in the context of biological activity, describing how a compound interacts with biological systems and produces its effects .

Safety and Hazards

This includes information on the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage .

properties

IUPAC Name

2-(4-fluorophenyl)-4-hydroxy-1-(4-methylphenyl)-3-(4-methylphenyl)sulfonyl-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FNO4S/c1-15-3-11-19(12-4-15)26-21(17-7-9-18(25)10-8-17)23(22(27)24(26)28)31(29,30)20-13-5-16(2)6-14-20/h3-14,21,27H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCESUBUOCYDSOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(C(=C(C2=O)O)S(=O)(=O)C3=CC=C(C=C3)C)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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